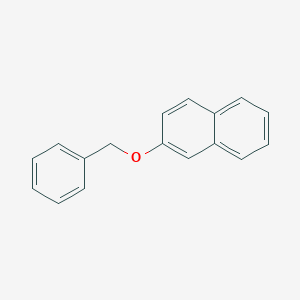

Benzyl 2-naphthyl ether

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTCCDHHWYAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210201 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-62-7 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2.1.3.4.2. Hydrolysis Vs. Hydrogenolysis Pathways

Reductive Cleavage

The benzyl (B1604629) ether group can be cleaved using alkali metals. A common method involves the use of sodium in liquid ammonia. nih.gov Another approach utilizes lithium with a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF) at low temperatures for deprotection. organic-chemistry.org

Catalytic hydrogenolysis is a standard method for the deprotection of benzyl ethers. organic-chemistry.org This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), to yield the alcohol and toluene. organic-chemistry.org In instances where other functional groups are present that could also be reduced, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used. organic-chemistry.org

Interestingly, the 2-naphthylmethyl (Nap) ether can be selectively cleaved by hydrogenolysis in the presence of benzyl ethers. nih.gov Hydrogenolysis over palladium hydroxide (B78521) on carbon in ethanolic ethyl acetate (B1210297) under 3 atmospheres of hydrogen has been shown to effectively remove the naphthylmethyl group while leaving benzyl ethers intact. nih.gov However, in some cases, particularly with disaccharides, partial cleavage of benzyl ethers has been observed during the hydrogenolysis of the Nap group. researchgate.net

A nickel-catalyzed reductive cleavage of the benzylic C–O bond has also been reported for polyaromatic substrates. rsc.org

Oxidation

Benzyl ethers can be oxidized to form the corresponding benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Ozone can also be used to oxidatively remove the benzyl ether group, producing a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org More specific to benzyl 2-naphthyl ether, it can be oxidized to form the corresponding aromatic aldehydes or ketones using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Advanced Spectroscopic and Computational Research

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the precise structural identification of reactants, intermediates, and products. In the context of Benzyl (B1604629) 2-naphthyl ether synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool.

The synthesis of Benzyl 2-naphthyl ether via the Williamson ether synthesis, involving the reaction of sodium 2-naphthoxide with benzyl bromide, has been subjected to detailed mechanistic investigation using in situ ¹H NMR spectroscopy. researchgate.net This technique allows for the real-time tracking of the concentrations of various species throughout the reaction, providing critical data for kinetic modeling. researchgate.net

The unambiguous identification of the products formed during the synthesis of this compound is critical for understanding the reaction's regioselectivity. One-dimensional (¹³C) and two-dimensional (¹H-¹³C HSQC and ¹H-¹³C HMBC) NMR techniques are vital for this structural elucidation. researchgate.net

A key challenge in the reaction between sodium 2-naphthoxide and benzyl bromide is distinguishing between the desired O-alkylated product (this compound) and the C-alkylated isomer (1-benzyl-2-naphthol). researchgate.net ¹³C NMR spectroscopy is particularly effective for this purpose. The chemical shift of the C2 carbon on the naphthalene (B1677914) ring is highly sensitive to whether alkylation has occurred on the adjacent oxygen atom or directly on the ring. researchgate.net A study conducted in DMSO-d₆ demonstrated a distinct difference in the C2 chemical shift for the involved species, confirming the presence of different products and equilibria in the reaction mixture. researchgate.net

The following table presents ¹³C NMR chemical shift data for the C2 carbon of 2-naphthol (B1666908) and related species, highlighting the utility of this analysis in mechanistic studies. researchgate.net

| Component | Sample Type | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| β-Naphthol | Pure | 154.5 |

| Sodium β-naphthoxide | Pure | 168.3 |

| C-alkylated product | Pure | 207.9 |

| Sodium β-naphthoxide | Mixture | 163.6 |

This interactive table summarizes the ¹³C NMR chemical shift data for the C2 carbon in key compounds related to the synthesis of this compound, as monitored in DMSO-d₆. researchgate.net

Computational Chemistry and Modeling

Computational methods provide molecular-level insights that complement experimental findings. Density Functional Theory (DFT) and other modeling techniques have been applied to dissect the reaction pathways leading to this compound.

DFT calculations have been instrumental in investigating the mechanism, kinetics, and selectivity of the Williamson ether synthesis that produces this compound. researchgate.net Researchers have employed DFT to predict reaction kinetics and to analyze the energetics of the competing O- and C-alkylation pathways. researchgate.net

Specifically, the M05-2X functional with the 6-31G(d) basis set has been used to calculate the relative free energies of reactants, transition states, and products. researchgate.net These calculations help to elucidate why O-alkylation is favored under certain conditions. For example, computational analysis of the solvation free-energy values in different solvents can explain the observed experimental selectivity, highlighting the role of the solvent in stabilizing or destabilizing key structures in the reaction pathway. researchgate.net

A cornerstone of computational reaction analysis is the location and characterization of transition-state (TS) structures. For the synthesis of this compound, quantum mechanical calculations have been performed to identify the TS structures for both the O-alkylation and C-alkylation pathways. researchgate.netrsc.org

These analyses reveal significant structural differences between the transition states of the two competing pathways. rsc.org By calculating the energy barriers associated with each transition state, researchers can computationally predict the regioselectivity of the reaction. rsc.org The findings from these TS analyses provide a theoretical foundation for the experimental observation that the ratio of this compound to its C-alkylated isomer is highly dependent on the reaction solvent and conditions. researchgate.net The calculations offer insights into how the solvent stabilizes one transition state over the other, thereby directing the reaction toward the desired ether product. rsc.org

While DFT and other quantum mechanical methods are well-suited for analyzing static structures like reactants and transition states, Molecular Dynamics (MD) simulations can, in principle, model the dynamic evolution of a chemical system over time. However, based on a review of the available scientific literature, specific studies employing MD simulations to map the entire reaction pathway for the synthesis of this compound have not been reported. Such simulations are computationally intensive for reactive processes but could offer future insights into the explicit role of solvent molecule motions and reaction trajectories.

Prediction of Electronic Absorption Spectra (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. semanticscholar.org It is highly effective for calculating the electronic absorption spectra (UV-Visible spectra) by predicting the energies of vertical electronic transitions and their corresponding oscillator strengths. semanticscholar.orgmdpi.com For a molecule like this compound, which contains multiple chromophores (the benzyl and naphthyl ring systems), TD-DFT can elucidate the nature of its electronic transitions.

The primary electronic transitions expected for this compound would be π → π* transitions associated with the aromatic rings. The calculations would provide the maximum absorption wavelengths (λmax) and the intensity of these absorptions. This theoretical data is invaluable for interpreting experimentally obtained spectra and understanding how the molecule interacts with light. mdpi.com The method allows for the assignment of specific transitions to contributions from different parts of the molecule, such as the naphthyl group or the benzyl group. mdpi.com

Table 1: Illustrative Output of a TD-DFT Calculation This table demonstrates the type of data generated from a TD-DFT analysis and does not represent actual calculated values for this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Sample Value | Sample Value | Sample Value | HOMO -> LUMO |

| S2 | Sample Value | Sample Value | Sample Value | HOMO-1 -> LUMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. researchgate.net It is instrumental in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors indicating varying levels of electrostatic potential.

For this compound (C₁₇H₁₄O), the MEP map would reveal specific charge-related features:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be concentrated around the highly electronegative oxygen atom of the ether linkage. The π-electron clouds of the naphthalene and benzene (B151609) rings would also exhibit negative potential. researchgate.net

Positive Regions (Blue): These areas indicate an electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the benzyl and naphthyl groups would show the most positive electrostatic potential. researchgate.net

This analysis helps predict how this compound would interact with other molecules, such as reactants or biological receptors. nih.gov

Table 2: Color Convention for MEP Maps

| Color | Electrostatic Potential | Implication |

|---|---|---|

| Red | Most Negative | Strongest site for electrophilic attack |

| Orange | Moderately Negative | Site for electrophilic attack |

| Yellow | Slightly Negative | Site for electrophilic attack |

| Green | Neutral | van der Waals surface |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are critical for determining a molecule's electronic properties and chemical reactivity. orgchemres.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed across both the benzyl and naphthyl aromatic systems. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. orgchemres.orgrsc.org

This analysis provides fundamental insights into the charge transfer that can occur within the molecule, which is relevant to its application as a sensitizer (B1316253) in thermal paper. nih.gov

Table 3: Key Parameters in Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate an electron (Ionization Potential ≈ -E(HOMO)) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept an electron (Electron Affinity ≈ -E(LUMO)) |

Applications in Advanced Materials and Chemical Synthesis

Thermal Paper Sensitizers

Benzyl (B1604629) 2-naphthyl ether, also known by the systematic name 2-(benzyloxy)naphthalene, is a key sensitizer (B1316253) used in the production of thermal paper. nih.goviucr.orgdoaj.orginnospk.com This application is critical for items such as point-of-sale receipts, tickets, and labels. innospk.comconnectchemicals.com The compound is typically applied as part of an aqueous coating composition to a base paper. connectchemicals.com This coating includes a color former, a color developer, and the sensitizer, which work together to create an image upon thermal exposure. innospk.comconnectchemicals.com

The primary function of Benzyl 2-naphthyl ether in thermal paper is to facilitate the dye coloration process. nih.goviucr.org It achieves this by lowering the melting point of the dye and developer composite within the thermosensitive layer. iucr.orgiucr.orgresearchgate.net This reduction in melting temperature allows the chemical reaction between the dye and developer to occur more efficiently and at a lower temperature, resulting in a clear and stable printed image. innospk.com

The molecular structure and crystalline arrangement of this compound are fundamental to understanding its function as a sensitizer. iucr.orgiucr.org The compound, with the chemical formula C₁₇H₁₄O, consists of a benzyl group linked to a naphthyl group through an ether bond. nih.goviucr.org X-ray crystallography studies have provided detailed insights into its three-dimensional conformation.

The molecule exhibits a twisted conformation. nih.govdoaj.org The phenyl ring and the naphthyl ring system are not coplanar. The dihedral angle between the mean planes of these two aromatic systems has been determined to be 48.71 (12)°. nih.goviucr.orgresearchgate.net This twisted shape is primarily due to rotation around the C-C bond connecting the methylene (B1212753) bridge and the phenyl ring. nih.govresearchgate.net

| Structural Parameter | Value |

| Systematic Name | 2-(benzyloxy)naphthalene |

| Molecular Formula | C₁₇H₁₄O |

| Dihedral Angle (Phenyl-Naphthyl) | 48.71 (12)° |

| Key Torsion Angles | O1—C11—C12—C17: -44.9 (3)°C1—O1—C11—C12: 178.7 (2)° |

| This table presents key structural data for this compound derived from crystallographic studies. nih.goviucr.org |

In its crystalline state, molecules of this compound are held together by a network of weak intermolecular forces, specifically C-H···π interactions. nih.govdoaj.org In the crystal lattice, a single molecule interacts with six adjacent molecules through these C-H···π bonds. nih.goviucr.orgresearchgate.net These interactions create a distinctive herringbone molecular arrangement when viewed along the crystallographic a-axis. nih.govresearchgate.net The molecules are linked by these interactions to form zigzag chains, which in turn connect to form a layer structure. nih.gov

| Interaction Type | Description |

| C-H···π Interactions | A molecule interacts with six neighboring molecules. |

| Crystal Packing | Forms a herringbone molecular arrangement. |

| Molecular Assembly | Molecules link into zigzag chains, forming layers. |

| This table summarizes the key intermolecular interactions and resulting packing structure for this compound in its solid state. nih.goviucr.orgresearchgate.net |

As a sensitizer, this compound is a crucial component of the thermosensitive layer of thermal paper. nih.goviucr.org Its presence in the coating formulation enhances the paper's sensitivity to heat. innospk.com By lowering the energy required for the color-forming reaction, it ensures a rapid and sharp response to the heat from a thermal print head. iucr.orgiucr.orgresearchgate.net The compound's effectiveness and cost-efficiency have made it a common choice for various grades of thermal paper. connectchemicals.com

Crystal Structure and Conformation Studies

Intermediate in Specialty Chemical Synthesis

Beyond its primary application in thermal paper, this compound serves as an intermediate in the synthesis of other specialty chemicals. github.com It is used in organic synthesis as a reagent and building block. cymitquimica.com The synthesis of this compound itself is commonly achieved through methods such as the Williamson ether synthesis, which involves the reaction of 2-naphthol (B1666908) with benzyl chloride. google.com Other reported methods include using benzyl alcohol and 2-bromonaphthalene (B93597) with a copper catalyst. patsnap.com Its stable ether linkage and aromatic structure make it a versatile platform for constructing more complex molecules. innospk.comcymitquimica.com

Synthesis of Naphthyl-Containing Bioactive Molecules

The naphthyl group is a crucial structural motif present in numerous bioactive compounds. beilstein-journals.org this compound can serve as a starting material or intermediate in the synthesis of these complex molecules. The ether linkage can be strategically cleaved to yield a 2-naphthol derivative, which can then be further functionalized to build the desired bioactive scaffold. Research has explored the synthesis of various naphthalene-based compounds with potential pharmacological activities. biointerfaceresearch.com For instance, studies have focused on creating naphthalene-based organoselenocyanates and evaluating their antiproliferative and antimicrobial properties. biointerfaceresearch.com

Precursor for Pharmaceutical Intermediates

The versatility of this compound extends to its role as a precursor for various pharmaceutical intermediates. innospk.comchemicalbook.com Its stable ether structure allows for modifications on either the benzyl or naphthyl rings, leading to a diverse range of derivatives. These intermediates are crucial building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs). The synthesis process often involves reactions such as high-temperature, high-pressure, nitration, and oxidation to produce a wide array of compounds like bromides, indoles, and imidazoles. innospk.com

Raw Material for Dyes and Pigments

Historically, naphthalene (B1677914) derivatives have been fundamental in the production of dyes and pigments. epa.gov this compound can be utilized as a raw material in this industry. nbinno.com Its chemical structure can be modified through various reactions to produce chromophores, the color-imparting components of dyes. The stability of the ether makes it a suitable candidate for processes that require high temperatures and specific reaction conditions to achieve the desired color and fastness properties. nbinno.com

Polymer Additives

The properties of polymers can be significantly enhanced by incorporating additives. This compound has been identified as a useful additive in the polymer industry. alibaba.com

Plasticizer and Stabilizer in Engineering Plastics

In the field of engineering plastics, this compound can function as both a plasticizer and a stabilizer. connectchemicals.com As a plasticizer, it can increase the flexibility and processability of the plastic. As a stabilizer, it helps to prevent the degradation of the polymer matrix when exposed to heat, light, and oxygen. Aryl groups, such as the naphthyl group in this compound, are known to be effective in stabilizing halogen-containing vinyl polymers. google.com.na

Improvement of Thermal Resistance in Polycarbonates

The thermal stability of polycarbonates is a critical factor in their application in high-temperature environments. Research has shown that incorporating monomers with bulky, rigid structures can enhance the thermal resistance of polycarbonates. While direct studies on this compound's effect on polycarbonate thermal resistance are not prevalent, the principle of using aromatic structures to improve thermal properties is well-established. researchgate.net The high melting and boiling points of this compound indicate its own thermal stability, a desirable characteristic for a high-temperature additive. innospk.com

Fragrance and Flavor Formulations

Benzyl ethers, in general, are recognized for their pleasant aromas and are utilized in the fragrance and flavor industry. alibaba.com this compound, with its aromatic structure, has potential applications in fragrance formulations, contributing to complex scent profiles. innospk.com Its stability ensures the longevity of the fragrance in various consumer products.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H14O | innospk.com |

| Molecular Weight | 234.292 g/mol | innospk.com |

| Melting Point | 96-98 °C | innospk.com |

| Boiling Point | 388.1 °C at 760 mmHg | innospk.com |

| Density | 1.125 g/cm³ | innospk.com |

| Flash Point | 156.4 ± 8.5 °C | innospk.com |

| Refractive Index | 1.642 | innospk.com |

| Appearance | White powder | innospk.com |

Fixative Properties in Perfumes and Scented Products

The utility of aromatic ethers in the fragrance industry often involves their ability to act as fixatives, which are substances that reduce the evaporation rate of more volatile components in a perfume, thus prolonging its scent. While information directly detailing this compound's role as a fixative is limited, the function of similar compounds provides context. For instance, Benzyl benzoate, the ester of benzyl alcohol and benzoic acid, is used as a fixative in the perfume industry to improve the stability and odor characteristics of the main fragrance ingredients. atamanchemicals.comatamankimya.com Although this compound has a pleasant aromatic odor cymitquimica.com, its primary industrial application appears to be outside of perfumery, with a more prominent role in thermal-sensitive materials. innospk.com

Stabilization of Volatile Aroma Molecules

The chemical stability of this compound, along with its high boiling point of 388.1°C, suggests its potential to stabilize more volatile molecules. innospk.com In fragrance formulations, a fixative's function is to anchor volatile aroma compounds to a substrate, slowing their release. atamanchemicals.comatamankimya.com This stabilizing effect is crucial for maintaining the intended scent profile of a product over time. The principle relies on intermolecular interactions between the fixative and the volatile aroma molecules. While the direct application of this compound for this purpose is not extensively documented in the provided research, its structural relative, Benzyl benzoate, serves this function by enhancing the longevity of fragrance ingredients. atamanchemicals.comatamankimya.com

Protecting Group Chemistry

In the intricate field of organic synthesis, particularly in carbohydrate chemistry, protecting groups are indispensable tools. researchgate.net They are used to temporarily mask reactive functional groups, such as hydroxyls, to allow for selective chemical modifications at other positions of a molecule. universiteitleiden.nlnih.gov

Benzyl and 2-Naphthylmethyl Ether as Protecting Groups for Hydroxyls

Benzyl ethers are among the most widely used "permanent" protecting groups for hydroxyl functions in the synthesis of complex molecules like oligosaccharides. wiley-vch.de Their popularity stems from their stability across a broad range of reaction conditions, including both acidic and basic environments. wiley-vch.de The benzyl group can be reliably removed at a late stage of the synthesis, typically through mild catalytic hydrogenation. wiley-vch.dearkat-usa.org

The 2-naphthylmethyl (Nap) ether has also emerged as a highly valuable protecting group in carbohydrate and lipid A synthesis. universiteitleiden.nlbeilstein-journals.orgbeilstein-journals.org Similar to the benzyl group, it provides robust protection for hydroxyl groups but offers different deprotection options, which is crucial for complex synthetic strategies. beilstein-journals.orgrsc.org The choice of protecting groups, such as benzyl or Nap ethers, can significantly influence the reactivity of the carbohydrate building blocks and the stereochemical outcome of glycosylation reactions. universiteitleiden.nl

| Protecting Group | Abbreviation | Key Features | Common Deprotection Method | Source |

|---|---|---|---|---|

| Benzyl ether | Bn | Highly stable to acid and base; considered a "permanent" protecting group. | Catalytic hydrogenolysis (e.g., Pd/C, H₂). | wiley-vch.dearkat-usa.org |

| 2-Naphthylmethyl ether | Nap | Stable group that does not significantly alter carbohydrate reactivity; offers orthogonal removal options relative to benzyl ethers. | Hydrogenolysis, oxidative cleavage (e.g., DDQ), or acid-mediated conditions. | beilstein-journals.orgbeilstein-journals.orgnih.gov |

Orthogonal Protecting Group Strategies

The synthesis of complex molecules like oligosaccharides requires a sophisticated approach known as an orthogonal protecting group strategy. researchgate.netdaneshyari.com This strategy involves using multiple different protecting groups on a molecule, where each type of group can be selectively removed under specific reaction conditions without affecting the others. researchgate.net

The combination of benzyl (Bn) and 2-naphthylmethyl (Nap) ethers is a powerful tool in this context. The Nap group can be removed under various conditions that leave benzyl ethers intact, such as through oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under certain acid-mediated conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov This orthogonality is critical. For example, researchers have demonstrated the selective removal of a p-methoxybenzyl (PMB) ether in the presence of a Nap ether, and conversely, the selective hydrogenolytic cleavage of a Nap ether in the presence of a PMB group. universiteitleiden.nlarkat-usa.org This allows for the sequential unmasking of different hydroxyl groups on a carbohydrate scaffold, enabling precise and controlled elongation of the sugar chain. nih.gov

Application in Oligosaccharide and Lipid A Synthesis

The strategic use of benzyl and Nap ethers as protecting groups is fundamental to the successful synthesis of biologically important glycoconjugates, including oligosaccharides and Lipid A. wiley-vch.debeilstein-journals.org

In oligosaccharide synthesis , these protecting groups are essential for constructing complex branched structures. researchgate.netwiserpub.com By masking specific hydroxyl groups on monosaccharide building blocks, chemists can direct glycosylation reactions to the desired position, controlling the final architecture of the target oligosaccharide. universiteitleiden.nlwiley-vch.de For instance, a heparin eicosasaccharide was synthesized using benzyl groups for permanent protection, which were removed in one of the final steps via catalytic hydrogenation. wiley-vch.de In other syntheses, the Nap group was used and later selectively removed to reveal a hydroxyl group for further glycosylation. amazonaws.com

In Lipid A synthesis , a critical component of the lipopolysaccharide found in Gram-negative bacteria, the choice of protecting groups is equally crucial. beilstein-journals.orgbeilstein-journals.org Researchers have developed synthetic routes to monophosphorylated Lipid A precursors where the 2-naphthylmethyl (Nap) ether was employed for the "permanent" protection of hydroxyl groups on both the carbohydrate and acyl moieties. beilstein-journals.orgresearchgate.net This approach was found to be advantageous over methods that primarily use benzyl groups, as the Nap group can sometimes be removed more readily by hydrogenation in the final deprotection step. beilstein-journals.orgrsc.org This robust strategy allows the Nap group to remain throughout the multi-step synthesis and be cleaved only at the end to yield the final target molecule. beilstein-journals.orgresearchgate.net

| Molecule Class | Protecting Group Application | Key Finding/Strategy | Source |

|---|---|---|---|

| Oligosaccharides | Benzyl ethers as permanent protection for hydroxyls. | Enabled the successful multi-step synthesis of a complex heparin eicosasaccharide, with final deprotection by catalytic hydrogenation. | wiley-vch.de |

| Oligosaccharides | Selective removal of 2-naphthylmethyl (Nap) ether. | The Nap ether was selectively cleaved to give an alcohol, which then acted as an acceptor in a subsequent glycosylation to build a larger saccharide structure. | amazonaws.com |

| Lipid A Precursors | 2-Naphthylmethyl (Nap) ether as a "permanent" protecting group. | A novel and robust synthetic route where the Nap group protects hydroxyls until the final global deprotection step. | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Lipid A Derivatives | Comparison of Benzyl vs. 2-Naphthylmethyl ethers. | Nap ethers were found to be more readily removed by hydrogenation than benzyl ethers in the synthesis of certain Lipid A derivatives. | rsc.org |

Environmental and Toxicological Research Perspectives

Ecotoxicity Studies

Research into the ecotoxicity of Benzyl (B1604629) 2-naphthyl ether has been conducted to understand its potential impact on the environment, particularly aquatic life.

Acute Toxicity to Aquatic Organisms (e.g., Freshwater Fish, Daphnia Magna, Algae)

Studies on the acute toxicity of Benzyl 2-naphthyl ether to various aquatic organisms have been performed. For the freshwater fish species Danio rerio (zebra fish), the 96-hour median lethal concentration (LC50) was found to be greater than 0.1 mg/L in a static test. watson-int.com Another study with Oncorhynchus mykiss (rainbow trout) reported a 96-hour static LC50 of greater than 0.69 mg/L. thermofisher.comfishersci.com For the water flea, Daphnia magna, the 24-hour median effective concentration (EC50) for immobilization was determined to be greater than 0.1 mg/L. echemi.com In the case of algae, specifically Desmodesmus subspicatus, the 72-hour EC50 for growth inhibition was found to be greater than 30.4 µg/L. echemi.com An Australian government report cited studies with even higher tolerance levels, indicating a 96-hour LC50 for Brachydanio rerio and a 24-hour EC50 for Daphnia magna both exceeding 100 mg/L. industrialchemicals.gov.au

Interactive Data Table: Acute Ecotoxicity of this compound

| Species | Test Type | Duration | Endpoint | Result | Reference |

| Danio rerio (Zebra Fish) | Static | 96 hours | LC50 | > 0.1 mg/L | watson-int.comechemi.com |

| Oncorhynchus mykiss (Rainbow Trout) | Static | 96 hours | LC50 | > 0.69 mg/L | thermofisher.comfishersci.com |

| Daphnia magna (Water Flea) | Static | 24 hours | EC50 | > 0.1 mg/L | echemi.com |

| Desmodesmus subspicatus (Green Algae) | Static | 72 hours | EC50 | > 30.4 µg/L | echemi.com |

| Brachydanio rerio | - | 96 hours | LC50 | > 100 mg/L | industrialchemicals.gov.au |

| Daphnia magna | - | 24 hours | EC50 | > 100 mg/L | industrialchemicals.gov.au |

Environmental Hazard Classification

This compound is classified as hazardous to the aquatic environment (long-term, chronic), specifically under Category 4, with the hazard statement H413: "May cause long lasting harmful effects to aquatic life". echemi.com This classification indicates a potential for long-term adverse effects in aquatic ecosystems. echemi.comtcichemicals.comapolloscientific.co.uk

Low Solubility in Water and Implications for Aquatic Effects

The low water solubility of this compound, reported as 0.078 mg/L at 20°C, is a critical factor in its environmental impact. echemi.comindustrialchemicals.gov.au This poor solubility suggests that the toxicity levels observed in some studies are above the compound's actual solubility in water, which may limit its bioavailability to aquatic organisms. industrialchemicals.gov.au Consequently, the chemical is considered unlikely to present a significant hazard to aquatic life under normal conditions of use and discharge, as it is expected to adsorb to suspended solids and sludge in wastewater treatment rather than remaining dissolved in the water column. industrialchemicals.gov.au

Human Exposure and Safety

Assessments of human exposure and safety focus on the potential toxicity of this compound through various routes of contact and establish guidelines for its safe handling.

Oral and Dermal Toxicity Assessments (e.g., LD50 in Rats)

Toxicological studies on rats have been conducted to determine the acute oral and dermal toxicity of this compound. The oral median lethal dose (LD50) in both male and female rats was found to be greater than 2,000 mg/kg of body weight. watson-int.comechemi.comindustrialchemicals.gov.au Similarly, the dermal LD50 in male and female rats was also determined to be greater than 2,000 mg/kg. watson-int.comechemi.comindustrialchemicals.gov.au These findings indicate a low order of acute toxicity for both oral and dermal routes of exposure. industrialchemicals.gov.au One source reported an even higher oral LD50 of over 5000 mg/kg in rats. fishersci.com

Interactive Data Table: Acute Toxicity of this compound in Rats

| Exposure Route | Species | Sex | LD50 | Reference |

| Oral | Rat | Male/Female | > 2,000 mg/kg | watson-int.comechemi.comindustrialchemicals.gov.au |

| Dermal | Rat | Male/Female | > 2,000 mg/kg | watson-int.comechemi.comindustrialchemicals.gov.au |

| Oral | Rat | - | > 5,000 mg/kg | fishersci.com |

Considerations for Safe Handling and Disposal

For safe handling of this compound, it is recommended to work in a well-ventilated area and use personal protective equipment, including safety glasses and gloves. ontosight.ai General advice includes avoiding the formation of dust and preventing the substance from entering drains. watson-int.com In case of spills, the material should be swept up and placed in suitable, closed containers for disposal. watson-int.com

Proper disposal involves offering surplus and non-recyclable solutions to a licensed disposal company. watson-int.com One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. watson-int.com It is crucial to dispose of the substance in accordance with local, state, and federal regulations. afi-usa.com

Environmental Fate and Contamination

This compound (BNE), a synthetic aromatic ether, has become a subject of environmental scrutiny due to its application in industrial processes and subsequent release into ecosystems. Primarily used as a sensitizer (B1316253) in the production of thermal paper, its life cycle from manufacturing to disposal presents several pathways for environmental contamination. innospk.comnih.goviucr.org Research into its environmental fate has revealed its presence in various environmental compartments, raising concerns about its toxicological impact on aquatic life. researchgate.net

Impact of Regulations on Production and Waste Disposal

The environmental release of this compound is subject to various regulations aimed at controlling chemical waste. In industrial settings, BNE is used in the formulation of paper chemicals and dyes. europa.eu Environmental exposure can occur during its production and use in articles, particularly from indoor use in products like paper and cardboard. europa.eu Regulatory frameworks, such as the EU's REACH, address the environmental impact of such chemicals, emphasizing responsible production and disposal. innospk.com

Safety data sheets for BNE stipulate that it may cause long-lasting harmful effects to aquatic life and recommend avoiding its release into the environment. fishersci.comtcichemicals.comthermofisher.com Disposal guidelines mandate that chemical waste generators must classify and dispose of the substance according to local, regional, and national hazardous waste regulations. thermofisher.com This often involves offering surplus and non-recyclable materials to a licensed disposal company. watson-int.com Studies on its biodegradability show it is not readily biodegradable, with one test showing only 1% degradation over 28 days, underscoring the importance of controlled disposal to prevent its accumulation in the environment. watson-int.com

Environmental exposure is a significant concern during the recycling of paper products containing BNE. industrialchemicals.gov.au The chemical can survive the re-pulping process, either remaining bound to the pulp or becoming associated with the sludge. industrialchemicals.gov.au Waste from cleaning mixing vessels and coating units is often discharged to sewer systems, which may include separation pits, but the potential for release remains. industrialchemicals.gov.au

Detection in Environmental Samples (e.g., River Water, Recycled Paper Products)

This compound has been identified as an environmental pollutant, particularly in areas affected by discharges from paper-recycling processes. researchgate.net Scientific investigations have successfully detected BNE in various environmental matrices.

One study was the first to report the presence of this compound in paper products, specifically toilet paper. researchgate.net The same study also detected it in river water samples that receive effluent from sewage treatment plants. researchgate.netscribd.com In an analysis of water from a waste paper recycling area, BNE was detected in a fractionated sample at a total concentration of 5.5 μg/L. nih.gov Another investigation in a river near a large sewage treatment plant measured a higher concentration of related sensitizers. researchgate.net The detection of these compounds in both recycled paper and downstream water bodies confirms a contamination pathway from consumer products to the aquatic environment. researchgate.net

Table 1: Detection of this compound in Environmental Samples

| Sample Type | Detected Concentration / Finding | Reference |

|---|---|---|

| Wastewater (from paper recycling area) | Detected in fractionated sample at 5.5 μg/L total SRCs | nih.gov |

| River Water | Detected in water receiving sewage treatment plant effluents | researchgate.netscribd.com |

| Recycled Paper Products (Toilet Paper) | First study to detect BNE in paper products | researchgate.net |

Potential as a Novel Source of Sensitizer Contamination

The primary industrial use of this compound is as a sensitizer in the heat-sensitive layer of thermal paper, where it facilitates the color-forming reaction. innospk.comnih.govresearchgate.net The widespread use of thermal paper in receipts, tickets, and labels means that BNE is prevalent in the paper waste stream. innospk.com

Research has established that recycled paper products, such as toilet paper, are a significant and novel source of contamination by sensitizers like BNE in sewage systems and the broader aquatic environment. researchgate.net A study found a high correlation between the composition of sensitizers in river water and that found in toilet paper, indicating a direct link. researchgate.net As these compounds enter wastewater through the disposal of paper products, they become pollutants of concern. researchgate.netnih.gov

Aryl Hydrocarbon Receptor (AHR)-Mediated Activity

Toxicological studies have demonstrated that this compound can activate the aryl hydrocarbon receptor (AHR). targetmol.comhodoodo.com The AHR is a ligand-activated transcription factor involved in mediating the toxic effects of various environmental contaminants. researchgate.netnih.gov An in-vitro assessment of several sensitizers found in paper recycling wastewater showed that BNE had the highest potential to activate the human AHR in a yeast reporter gene assay. nih.govresearchmap.jp This AHR-mediated activity is a key mechanism behind the compound's toxicological effects on aquatic organisms. nii.ac.jp

The AHR-mediated effects of BNE have been studied using zebrafish (Danio rerio) embryos, a common model organism in toxicology. nii.ac.jp Exposure to BNE during embryogenesis led to distinct morphological abnormalities. nii.ac.jpmedchemexpress.commedchemexpress.com At concentrations as low as 1 μM, abnormalities such as pericardial edema and shortened body length were observed. nii.ac.jp

In addition to physical defects, BNE exposure resulted in significant changes at the molecular level. It caused a notable increase in the expression of genes known to be regulated by the AHR pathway. Specifically, the expression of cytochrome P450 1A (cyp1a) and ahr2 was significantly upregulated in the exposed zebrafish embryos. nii.ac.jp

Table 2: AHR-Mediated Effects of this compound on Zebrafish Embryos

| Effect | Observation | Concentration | Reference |

|---|---|---|---|

| Morphological Abnormalities | Pericardial edema, shortened body length | 1 μM | nii.ac.jp |

| Gene Expression | Significant upregulation of cyp1a | Not specified | nii.ac.jp |

| Gene Expression | Significant upregulation of ahr2 | Not specified | nii.ac.jp |

While the activation of the AHR is a clear part of BNE's toxicity mechanism, research suggests it is not the only pathway involved. nii.ac.jpmedchemexpress.commedchemexpress.com In a study with zebrafish embryos, co-exposure to BNE and an AHR antagonist, CH-223191, only partially mitigated the observed physical abnormalities. nii.ac.jp This finding strongly indicates that this compound also exerts toxic effects through AHR-independent mechanisms. nii.ac.jp

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives and Their Bioactivities

The core structure of Benzyl (B1604629) 2-naphthyl ether, combining both benzyl and naphthyl moieties, serves as a promising scaffold for developing new therapeutic agents. Research into its derivatives has unveiled a spectrum of biological activities.

Antimicrobial, Antifungal, and Anticancer Properties of Derivatives

Derivatives of Benzyl 2-naphthyl ether are a focal point in the search for new antimicrobial, antifungal, and anticancer compounds. Studies have shown that modifications to the basic ether structure can lead to potent biological effects.

For instance, oxime ether derivatives incorporating a 1-(2-naphthyl) group have demonstrated notable antifungal and antibacterial properties. mdpi.comsci-hub.se Specifically, certain benzyl and 4-chlorobenzyl ethers of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime have shown promising activity against Staphylococcus aureus. mdpi.com A series of α-aryl-β,N-imidazolylethyl benzyl and naphthylmethyl ethers exhibited broad antifungal activity and were also effective against Gram-positive bacteria. nih.gov Similarly, the introduction of a benzylthio group to a 1,2,4-triazole (B32235) ring system containing a naphthyl moiety resulted in moderate antibacterial activity against S. aureus. tubitak.gov.tr

In the realm of anticancer research, the naphthyl and benzyl groups are recognized as important pharmacophores. Phthalazinone derivatives with a benzyl moiety have been synthesized and investigated for their antitumor activity. jst.go.jp Furthermore, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts containing a 2-naphthylmethyl group at the benzimidazole (B57391) ring have shown significant cytotoxic activity against several human tumor cell lines, including HL-60, MCF-7, and SW-480. acs.org Other research has highlighted the anticancer potential of 5-benzyl juglone, a naphthoquinone derivative, which induces cell cycle arrest and apoptosis in human colorectal cancer cells. rjonco.com

| Derivative Class | Bioactivity | Key Research Findings | Citations |

| 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime ethers | Antibacterial, Antifungal | Benzyl and 4-chlorobenzyl ethers were most promising against S. aureus. Ethyl ether isomers showed strong activity against C. albicans, C. krusei, and C. parapsilosis. | mdpi.com |

| α-Aryl-β,N-imidazolylethyl benzyl and naphthylmethyl ethers | Antifungal, Antibacterial | All synthesized compounds showed antifungal activity; most were also active against gram-positive bacteria. | nih.gov |

| Trimethoxyphenyl-derived chalcone-benzimidazolium salts | Anticancer | A derivative with a 2-naphthylmethyl group showed potent cytotoxic activity against multiple human tumor cell lines. | acs.org |

| 5-Benzyl juglone | Anticancer | Exhibited potent antiproliferative activity against human colorectal cancer cells (HCT-15) and inhibitory activity against human breast cancer cells (MCF-7). | rjonco.com |

| Benzylthio derivatives of 1,2,4-triazole | Antibacterial | Showed moderate inhibitory activity against Staphylococcus aureus. | tubitak.gov.tr |

Application in Novel Osteoarthritis Treatments

The anti-inflammatory potential of compounds containing naphthyl and benzyl structures suggests a possible future application in treating inflammatory conditions like osteoarthritis. While direct studies on this compound for osteoarthritis are not prevalent, research on related derivatives provides a basis for this direction. For example, certain 3-(1-naphthyl)-2-cyanopropanoic acid derivatives have been identified as useful for treating the inflammatory component of diseases, including arthritis. google.com The development of non-steroidal anti-inflammatory drugs (NSAIDs) often involves a cyclooxygenase (COX) inhibition mechanism, and various pyrimidine (B1678525) and naphthol derivatives have been studied for their anti-inflammatory effects via COX-1 and COX-2 inhibition. nrct.go.thrsc.org Furthermore, a derivative of N-benzyl-N-methyldecan-1-amine has been shown to mitigate collagen-induced rheumatoid arthritis in animal models, highlighting the therapeutic potential of benzyl-containing compounds in inflammatory joint diseases. nih.gov These findings suggest that novel derivatives of this compound could be designed and screened for anti-inflammatory properties, potentially leading to new treatments for osteoarthritis.

Advancements in Sustainable Synthesis Methods

In line with the principles of green chemistry, research is being directed towards more sustainable methods for synthesizing this compound. Traditional methods like the Williamson ether synthesis are being optimized to reduce environmental impact. rsc.orgsmolecule.com

Key advancements include the development of solvent-free preparation methods. One such method involves the direct reaction of benzyl chloride and 2-naphthol (B1666908) at elevated temperatures (110-120°C) without any solvent, which simplifies post-treatment, reduces pollution, and is suitable for industrial production. smolecule.comgoogle.com Another environmentally friendly approach utilizes micellar catalysis, where the reaction between a naphthol and benzyl bromide occurs efficiently at room temperature in a micellar medium, avoiding the use of volatile organic compounds. smolecule.com Phase-transfer catalysis (PTC) also presents a valuable strategy, using catalysts like quaternary ammonium (B1175870) salts to facilitate the reaction in biphasic systems, which can improve yields and reaction conditions. smolecule.com

Detailed Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving product selectivity. The Williamson synthesis of this ether, reacting sodium β-naphthoxide with benzyl bromide, has been a subject of detailed mechanistic study. rsc.orgresearchgate.net

This reaction is known to produce both the desired O-alkylated product (this compound) and a C-alkylated byproduct (1-benzyl-2-naphthol). rsc.org The choice of solvent has a significant impact on the selectivity of this reaction. In aprotic solvents like acetonitrile, the O-alkylated product is highly favored. researchgate.net In contrast, protic solvents like methanol (B129727) lead to a considerable increase in the formation of the C-alkylated byproduct. researchgate.net Researchers have employed a multifaceted approach combining experimental data, kinetic modeling, and quantum mechanical calculations to elucidate the transition states and reaction pathways, providing a quantitative understanding of how solvent choice influences the reaction's outcome. rsc.orgresearchgate.net Additionally, the thermal rearrangement of benzyl naphthyl ethers has been studied, with evidence suggesting that at high temperatures, the reaction proceeds through a homolytic fission of the ether bond to form benzyl and naphthyloxy radicals. cdnsciencepub.com

Expanding Applications in Biopharmaceuticals and Chemical Manufacturing

Beyond its primary use in thermal paper, this compound is finding expanding roles in both biopharmaceuticals and broader chemical manufacturing. innospk.com Its stability and chemical properties make it a valuable intermediate and building block. In organic synthesis, the benzyl ether group is frequently used as a protecting group for hydroxyl functions during complex, multi-step syntheses due to its stability under various conditions. smolecule.com

The compound serves as a key intermediate in the synthesis of more complex molecules for potential use in fragrances and pharmaceuticals. innospk.comsmolecule.com The demonstrated bioactivities of its derivatives in antimicrobial and anticancer studies underscore its potential as a scaffold for drug discovery in the biopharmaceutical industry. mdpi.comnih.govacs.org Furthermore, studies have shown that this compound can activate the aryl hydrocarbon receptor (AHR), a protein involved in regulating gene expression, which could be a target for toxicological studies or therapeutic intervention. cymitquimica.commedchemexpress.commedchemexpress.com This expanding application profile, from a simple sensitizer (B1316253) to a versatile chemical intermediate and a scaffold for bioactive compounds, highlights its growing importance.

Q & A

What are the primary synthetic routes for preparing benzyl 2-naphthyl ether in laboratory settings?

Answer:

this compound is synthesized via Williamson ether synthesis , a two-step process involving deprotonation of 2-naphthol with a strong base (e.g., NaH or KOH) followed by nucleophilic substitution with benzyl halides (e.g., benzyl bromide or chloride) under anhydrous conditions . Alternative methods include:

- Trichloroacetimidate activation : Acid-catalyzed reaction of 2-naphthol with benzyl trichloroacetimidate, which is effective for sterically hindered or acid-sensitive substrates .

- Neutral conditions : Using reagents like 2-benzyloxy-1-methylpyridinium triflate to avoid acidic or basic environments, preserving sensitive functional groups .

Key considerations : Reaction temperature (typically 0–80°C), solvent choice (THF, DMF, or dichloromethane), and exclusion of moisture to prevent hydrolysis .

How can this compound be characterized using spectroscopic and analytical techniques?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons of the naphthyl group appear as multiplets at δ 7.2–8.3 ppm, while benzyl protons (CH₂) resonate as a singlet near δ 4.6–5.1 ppm .

- ¹³C NMR : The ether oxygen-linked carbons (C-O) are observed at δ 70–75 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations for the ether linkage (C-O-C) appear at 1200–1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 234 (C₁₇H₁₄O) with fragmentation patterns confirming the benzyl and naphthyl moieties .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with reverse-phase C18 columns and UV detection at 254 nm .

How can this compound serve as a protecting group in multi-step organic syntheses, and what are the optimal deprotection conditions?

Answer:

this compound acts as a stable protecting group for hydroxyl functionalities due to its resistance to acidic and basic conditions. Common deprotection strategies include:

- Catalytic hydrogenation : H₂/Pd-C in ethanol removes the benzyl group while retaining aromatic rings, though partial cleavage of other benzyl ethers may occur .

- Oxidative cleavage : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane selectively oxidizes the naphthylmethyl group to a ketone, enabling orthogonal deprotection alongside PMB (p-methoxybenzyl) groups .

- Acid hydrolysis : Concentrated HCl or TFA (trifluoroacetic acid) cleaves the ether bond, but this may affect acid-labile substrates .

Application example : In carbohydrate chemistry, it protects specific hydroxyls during glycosylation, with DDQ enabling selective removal without disrupting PMB or acetyl groups .

What strategies enable the orthogonal deprotection of this compound in the presence of other benzyl-type protecting groups?

Answer:

Orthogonal deprotection relies on differential reactivity:

- DDQ oxidation : Removes the (2-naphthyl)methyl (NAP) group without affecting PMB or standard benzyl ethers due to the electron-rich naphthyl system .

- Hydrogenolysis : Pd-C/H₂ cleaves NAP and benzyl groups but leaves PMB intact if milder conditions (e.g., lower H₂ pressure) are used .

- Sequential deprotection : For example, DDQ removes NAP first, followed by acidic hydrolysis (TFA) for PMB, enabling precise control in multi-step syntheses .

Case study : In a disaccharide synthesis, NAP was selectively cleaved with DDQ, while PMB remained stable, demonstrating compatibility with complex substrates .

What factors influence the stability and migration behavior of this compound in polymer matrices or under varying storage conditions?

Answer:

Stability and migration depend on:

- Temperature : At -18°C, migration into food simulants (e.g., Tenax®) was minimal (0.3–0.5% over 90 days), suggesting low volatility and matrix compatibility .

- Matrix composition : Migration is higher in hydrophobic matrices (e.g., chocolate vs. wheat flour) due to solubility differences .

- Chemical environment : Resistance to hydrolysis in neutral conditions but susceptibility to strong acids or oxidizers .

Analytical validation : Use GC-MS or HPLC-UV to quantify migration, with Tenax® as a dry-food simulant for accelerated testing .

How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed reactions?

Answer:

The naphthyl group stabilizes transition states via π-π interactions, enhancing regioselectivity in reactions like:

- Suzuki-Miyaura coupling : The naphthyl moiety directs palladium catalysts to specific positions, enabling aryl-aryl bond formation .

- Claisen rearrangement : The electron-rich ether oxygen facilitates [3,3]-sigmatropic shifts, producing substituted benzaldehydes .

Experimental design : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent polarity (DMF > THF) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.